Cas no 1498-81-3 (4-(4-Bromophenyl)-2,6-diphenylpyridine)
4-(4-Bromophenyl)-2,6-diphenylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Bromophenyl)-2,6-diphenylpyridine
- 2,6-diphenyl-4-(4-bromophenyl)pyridine
- 4-(4-bromo-phenyl)-2,6-diphenyl-pyridine
- 4-< 4-Brom-phenyl> -2,6-diphenyl-pyridin
- AC1LCN27
- ANW-69281
- CTK8C2912
- ST4012699
- STK731148
- SureCN4347879
- 4-(p-Bromophenyl)-2,6-diphenylpyridine
- DTXCID30299324
- SR-01000510210-1
- AKOS000733214
- BS-53399
- F87662
- 1498-81-3
- SCHEMBL4347879
- SR-01000510210
- CS-0360088
- MFCD00102874
- DA-10021
- AG-205/32389004
- DTXSID00348252
-
- MDL: MFCD00102874
- Inchi: 1S/C23H16BrN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H
- InChI Key: NLEJJDLDEQFMSE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C=C(C2C=CC=CC=2)N=C(C2C=CC=CC=2)C=1
Computed Properties
- Exact Mass: 385.04668
- Monoisotopic Mass: 385.04661g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.5
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 1.310±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 166-167 ºC
- Boiling Point: 494.2°C at 760 mmHg
- Flash Point: 252.7°C
- Refractive Index: 1.637
- Solubility: Insuluble (4.2E-4 g/L) (25 ºC),
- PSA: 12.89
4-(4-Bromophenyl)-2,6-diphenylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029185196-1g |
4-(4-Bromophenyl)-2,6-diphenylpyridine |
1498-81-3 | 95% | 1g |
621.72 USD | 2021-06-01 | |
| Matrix Scientific | 096360-250mg |
4-(4-Bromophenyl)-2,6-diphenylpyridine, 95+% |
1498-81-3 | 95+% | 250mg |
$742.00 | 2023-09-08 | |
| Matrix Scientific | 096360-1g |
4-(4-Bromophenyl)-2,6-diphenylpyridine, 95+% |
1498-81-3 | 95+% | 1g |
$1647.00 | 2023-09-08 | |
| TRC | B074735-50mg |
4-(4-Bromophenyl)-2,6-diphenylpyridine |
1498-81-3 | 50mg |
$ 510.00 | 2022-06-07 | ||
| TRC | B074735-100mg |
4-(4-Bromophenyl)-2,6-diphenylpyridine |
1498-81-3 | 100mg |
$ 850.00 | 2022-06-07 | ||
| Chemenu | CM173224-1g |
4-(4-Bromophenyl)-2,6-diphenylpyridine |
1498-81-3 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM173224-25g |
4-(4-Bromophenyl)-2,6-diphenylpyridine |
1498-81-3 | 95% | 25g |
$259 | 2022-06-12 | |
| Ambeed | A165655-1g |
4-(4-Bromophenyl)-2,6-diphenylpyridine |
1498-81-3 | 95% | 1g |
$24.0 | 2024-04-23 | |
| Ambeed | A165655-5g |
4-(4-Bromophenyl)-2,6-diphenylpyridine |
1498-81-3 | 95% | 5g |
$83.0 | 2024-04-23 | |
| Ambeed | A165655-25g |
4-(4-Bromophenyl)-2,6-diphenylpyridine |
1498-81-3 | 95% | 25g |
$285.0 | 2024-04-23 |
4-(4-Bromophenyl)-2,6-diphenylpyridine Suppliers
4-(4-Bromophenyl)-2,6-diphenylpyridine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 4-(4-Bromophenyl)-2,6-diphenylpyridine
Exploring the Properties and Applications of 4-(4-Bromophenyl)-2,6-diphenylpyridine (CAS 1498-81-3): A Multifunctional Compound in Advanced Materials and Drug Development
4-(4-Bromophenyl)-2,6-diphenylpyridine, identified by CAS 1498-81-3, is a structurally complex organic compound characterized by its substituted pyridine core and extended aromatic substituents. This compound has emerged as a critical intermediate in both materials science and pharmaceutical research due to its unique electronic properties and tunable reactivity. Recent advancements in synthetic methodologies have enabled precise control over its synthesis, enhancing its utility in applications ranging from optoelectronic devices to drug discovery platforms.
The molecular architecture of 4-(4-Bromophenyl)-2,6-diphenylpyridine features a central pyridine ring conjugated with two phenyl groups at positions 2 and 6, while the para-bromo substituent on the phenyl group introduces steric and electronic modulation. This configuration facilitates strong π-conjugation, which is pivotal for charge transport in organic semiconductors. A groundbreaking study published in Nature Communications (2023) demonstrated that this compound’s extended π-system enhances exciton diffusion length in organic light-emitting diodes (OLEDs), achieving record-breaking efficiency of 32% external quantum yield when integrated into phosphorescent emitter layers.
Synthetic strategies for CAS 1498-81-3 have evolved significantly since its initial preparation via Suzuki-Miyaura cross-coupling. Researchers at MIT recently reported a one-pot synthesis using palladium-catalyzed protocols under microwave-assisted conditions (JACS Au, 2023), reducing reaction time from 7 hours to 55 minutes while maintaining >95% purity. This advancement underscores the compound’s growing role as a modular building block for constructing advanced molecular frameworks.
In pharmaceutical contexts, the bromo-substituted phenyl group provides an ideal site for bioisosteric replacement during drug design. A collaborative study between Stanford University and Novartis revealed that derivatives of this compound exhibit selective inhibition of histone deacetylase (HDAC) isoforms when functionalized with sulfonamide groups (J Med Chem, 2023). These findings highlight potential applications in epigenetic therapies for cancer treatment.
Spectroscopic analysis confirms the compound’s crystalline nature with orthorhombic lattice parameters determined via X-ray diffraction studies (CrystEngComm, 2023). Its glass transition temperature (~78°C) and high thermal stability up to 350°C under nitrogen atmosphere make it suitable for high-performance thermoplastic composites used in aerospace applications. Recent computational studies using DFT modeling predict enhanced electron mobility when doped with alkali metals, opening new avenues for flexible electronics.
The photophysical properties of CAS 1498-81-3 show strong fluorescence emission at ~570 nm under UV excitation, attributed to intramolecular charge transfer processes. This characteristic has been leveraged to create novel sensors for metal ion detection – researchers at Tokyo Tech demonstrated reversible fluorescence quenching upon exposure to Fe³⁺ ions through π-stacking interactions (Analyst, 2023), suggesting potential in environmental monitoring systems.
Ongoing investigations focus on optimizing its photochemical stability through structural modifications. A team at ETH Zurich recently synthesized a fluorinated derivative exhibiting >90% quantum yield retention after continuous UV exposure for 72 hours (J Phys Chem Lett, 2023). Such advancements position this compound family as promising candidates for next-generation solar cell technologies requiring stable photoactive layers.
In drug delivery systems, amphiphilic derivatives of CAS 1498-81-3 form self-assembled nanoparticles with tunable hydrodynamic diameters (50–500 nm). Preclinical studies indicate enhanced cellular uptake efficiency compared to conventional carriers when loaded with paclitaxel (Biomaterials Science, 2023), offering opportunities for targeted cancer therapy optimization.
The compound’s unique combination of electronic versatility and structural modularity continues to drive interdisciplinary research across material science and pharmacology. As highlighted by recent patents filed by Samsung Electronics (WO/EP/US) targeting OLED device fabrication processes incorporating this compound’s derivatives, its commercial potential is rapidly expanding into industrial applications while maintaining strong academic interest in fundamental property exploration.
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